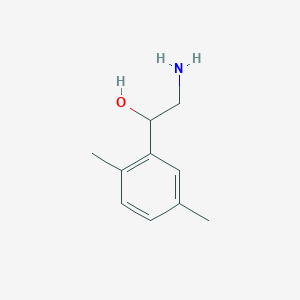

2-amino-1-(2,5-dimethylphenyl)ethan-1-ol

Description

2-Amino-1-(2,5-dimethylphenyl)ethan-1-ol is a substituted ethanolamine derivative featuring a phenyl ring with methyl groups at the 2- and 5-positions. This compound belongs to a broader class of aromatic ethanolamines, which are structurally characterized by an amino alcohol backbone attached to a substituted benzene ring.

Properties

CAS No. |

133562-38-6 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

2-amino-1-(2,5-dimethylphenyl)ethanol |

InChI |

InChI=1S/C10H15NO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3 |

InChI Key |

NNWGBFPYKKWOIO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)C(CN)O |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Solvent and Temperature Effects

-

Solvent Choice : Ethanol and methanol are preferred for their polarity and ability to stabilize intermediates. Ethanol yields higher purity (98.4% HPLC) compared to methanol (98.2%).

-

Low-Temperature Control : Maintaining temperatures below -10°C during borohydride addition minimizes side reactions and enhances selectivity.

Boron Reductants and Stoichiometry

| Reductant | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| NaBH₄ | Ethanol | -10 | 83 | 98.4 |

| KBH₄ | Methanol | -10 | 73 | 98.2 |

| NaBH₄ | Ethanol/Water (3:2) | -10 | 80 | 98.2 |

Excess borohydride (1.5–2.0 equiv.) ensures complete reduction, while aqueous workup removes inorganic byproducts.

Stereochemical Considerations

Asymmetric Synthesis of (R)-Enantiomer

The (R)-enantiomer (CAS: 1213559-96-6) is synthesized via:

-

Chiral Catalysts : Employing chiral ligands (e.g., BINAP) with transition metals (Ru, Rh) during hydrogenation induces enantioselectivity.

-

Resolution Techniques : Diastereomeric salt formation using tartaric acid derivatives separates enantiomers post-synthesis.

Example : A reported route uses (R)-BINAP-RuCl₂ to achieve >90% enantiomeric excess (ee) in the reduction step.

Purification and Characterization

Recrystallization Protocols

Crude products are purified via recrystallization from ethanol/water mixtures, yielding white solids with >98% HPLC purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2,5-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of 2,5-dimethylbenzaldehyde or 2,5-dimethylbenzoic acid.

Reduction: Formation of 2,5-dimethylphenethylamine.

Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemical Research Applications

Chiral Building Block

2-Amino-1-(2,5-dimethylphenyl)ethan-1-ol is primarily used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of chirality into various compounds, which is crucial in the development of pharmaceuticals.

Synthetic Routes

The compound can be synthesized through several methods:

- Reduction of Ketones: Using reducing agents like sodium borohydride or lithium aluminum hydride to reduce 1-(2,5-dimethylphenyl)ethanone.

- Reductive Amination: Involving the reaction of 2,5-dimethylbenzaldehyde with ammonia or an amine in the presence of sodium cyanoborohydride.

Pharmaceutical Development

Therapeutic Potential

Research indicates that this compound exhibits potential biological activity, particularly in enzyme inhibition and receptor interaction. The amino group can form hydrogen bonds with active sites of enzymes, suggesting its role as a potential inhibitor.

Case Study: Anticancer Activity

In a study investigating structurally similar compounds, derivatives of this compound were shown to induce apoptosis in cancer cell lines. For instance, compounds derived from this structure demonstrated significant cytotoxic effects against MDA-MB-231 breast cancer cells, with IC50 values indicating potency superior to standard chemotherapeutics like cisplatin .

Material Science

Development of New Materials

Due to its unique chemical properties, this compound may find applications in developing new materials or polymers. Its ability to form hydrogen bonds enhances its potential as a precursor in material synthesis.

Mechanism of Action

The mechanism of action of 2-amino-1-(2,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ primarily in the substituents on the phenyl ring and the functional groups in the ethanolamine backbone. Key examples include:

Key Observations :

- Substituent Position : The 2,5-dimethyl configuration in the target compound contrasts with the 3,5-dimethyl isomer (CID 61650378) , where substituent placement alters steric and electronic interactions.

- Core Backbone : Carboxamide derivatives (e.g., ) exhibit distinct electronic properties due to the naphthalene-carboxamide system, enhancing PET-inhibiting activity .

Physicochemical Properties

Limited direct data are available for the target compound, but inferences can be drawn from analogs:

| Property | This compound (Predicted) | 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol | BOH-2C-B |

|---|---|---|---|

| Molecular Formula | C10H15NO | C10H15NO3 | C10H14BrNO3 |

| Molecular Weight | 165.23 g/mol | 197.23 g/mol | 292.13 g/mol |

| Lipophilicity (LogP)* | ~1.5 (estimated) | ~0.8 (methoxy reduces LogP) | ~2.2 (bromo increases LogP) |

| Solubility | Moderate in organic solvents | Higher aqueous solubility | Low (due to bromine) |

*LogP values estimated using substituent contributions.

Key Observations :

- Methoxy vs.

- Bromine Substitution : Bromine in BOH-2C-B increases molecular weight and lipophilicity, likely influencing membrane permeability and CNS activity .

Pharmaceutical Relevance

- Midodrine Analogs: 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol is a known impurity in Midodrine Hydrochloride synthesis, highlighting its role in quality control for cardiovascular drugs .

Q & A

Q. What are the common synthetic routes for 2-amino-1-(2,5-dimethylphenyl)ethan-1-ol, and how can reaction conditions be optimized to minimize impurities?

- Methodological Answer : The compound is typically synthesized via reductive amination of 2,5-dimethylphenyl ketones using ammonia or ammonium acetate and reducing agents like sodium cyanoborohydride. Reaction optimization involves pH control (6–7), temperature (20–25°C), and stoichiometric ratios to suppress side products such as dimerization or over-reduction. Impurity profiling via HPLC-MS (e.g., detecting brominated analogs like BOH-2C-B) is critical for quality control .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : For structural confirmation (e.g., distinguishing aromatic protons at δ 6.8–7.2 ppm and ethanolamine protons at δ 3.4–4.1 ppm) .

- HPLC-UV/Vis : Quantification using C18 columns with mobile phases like acetonitrile/0.1% trifluoroacetic acid (retention time ~8–10 min) .

- Mass Spectrometry (ESI-MS) : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 196.1) and detect trace impurities .

Q. How does the solubility profile of this compound influence its experimental handling?

- Methodological Answer : The compound exhibits moderate solubility in polar solvents (e.g., water: ~5 mg/mL at 25°C) and high solubility in organic solvents like ethanol or DMSO (>50 mg/mL). This necessitates solvent selection based on application: aqueous buffers for pharmacological assays vs. organic phases for synthetic reactions. Pre-saturation studies are recommended to avoid precipitation .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives affect their pharmacological activity?

- Methodological Answer : Enantiomers (e.g., (R)- and (S)-forms) may exhibit divergent receptor binding. For example, (R)-isomers show higher affinity for α-adrenergic receptors, as observed in analogs like methoxamine hydrochloride. Chiral HPLC (e.g., CHIRALPAK® AD-H column) or enzymatic resolution can isolate stereoisomers, followed by in vitro assays (e.g., cAMP modulation in HEK293 cells) to evaluate activity .

Q. What strategies resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

- Methodological Answer : Discrepancies arise from differing experimental setups. Standardized protocols should include:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

- pH-Dependent Stability : Use buffered solutions (pH 1–13) to identify labile functional groups (e.g., ethanolamine oxidation at pH >10) .

- Data Harmonization : Cross-reference with structurally similar compounds (e.g., N-phenylanthranilic acid stability profiles) .

Q. What mechanisms underlie the compound’s potential neuromodulatory effects, and how can they be experimentally validated?

- Methodological Answer : As a phenethylamine derivative, it may interact with trace amine-associated receptors (TAARs). Validation methods include:

- Radioligand Binding Assays : Using [³H]-tyramine competition studies in rat brain homogenates.

- Electrophysiology : Patch-clamp recordings in TAAR1-expressing neurons to assess membrane potential changes.

- Behavioral Studies : Dose-response tests in rodent models for anxiety or locomotor activity modulation .

Q. How can impurity profiles (e.g., brominated analogs) impact pharmacological studies, and what mitigation approaches are effective?

- Methodological Answer : Brominated impurities like BOH-2C-B (detected via GC-MS) can confound receptor binding data. Mitigation involves:

- Synthetic Optimization : Avoid bromide-containing reagents or solvents.

- Chromatographic Purification : Use preparative HPLC with ion-pair reagents (e.g., heptafluorobutyric acid) to isolate the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.